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Compound of Interest

Compound Name: EG01377 dihydrochloride

Cat. No.: B8117631 Get Quote

CAS Number: 2749438-61-5[1][2][3]

Introduction: EG01377 dihydrochloride is a potent, selective, and bioavailable small molecule

inhibitor of Neuropilin-1 (NRP1).[1][4] As a key co-receptor in the Vascular Endothelial Growth

Factor (VEGF) signaling pathway, NRP1 is a critical target in oncology and other angiogenesis-

dependent diseases. EG01377 has demonstrated significant antiangiogenic, antimigratory, and

antitumor properties in preclinical studies.[1][4] This technical guide provides a comprehensive

overview of EG01377 dihydrochloride, including its mechanism of action, key experimental

data, and detailed protocols for its evaluation.

Core Compound Properties
Property Value

CAS Number 2749438-61-5

Molecular Formula C26H32Cl2N6O6S2

Molecular Weight 659.60 g/mol

Target Neuropilin-1 (NRP1)

Binding Affinity (Kd) 1.32 µM for NRP1-b1

IC50 609 nM for both NRP1-a1 and NRP1-b1

In Vivo Half-life
4.29 hours in mice (at 2 mg/kg, intravenous

administration)[4]
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Mechanism of Action and Signaling Pathway
EG01377 exerts its biological effects by selectively inhibiting Neuropilin-1 (NRP1), a

transmembrane co-receptor crucial for both vascular and neuronal development.[1] It shows

remarkable selectivity for NRP1 over the closely related NRP2.[1] The primary mechanism of

action involves the disruption of the VEGF-A/VEGFR2 signaling axis, a cornerstone of tumor

angiogenesis.

In this pathway, VEGF-A binds to both VEGFR2 and its co-receptor NRP1 on the surface of

endothelial cells. The formation of this ternary complex enhances VEGFR2 signaling, leading to

downstream activation of pro-angiogenic processes such as endothelial cell proliferation,

migration, and tube formation. EG01377 competitively inhibits the binding of VEGF-A to NRP1,

thereby attenuating the potentiation of VEGFR2 signaling.[1] A key downstream effect of this

inhibition is the reduction of VEGF-A-stimulated tyrosine phosphorylation of VEGFR2.[1][4]

Furthermore, EG01377 has been shown to modulate the tumor microenvironment by impacting

immune cells. Specifically, it can block the production of Transforming Growth Factor-beta

(TGFβ) in NRP1-positive regulatory T-cells (Tregs), suggesting a role in reversing immune

suppression within tumors.[1]
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Caption: EG01377 inhibits the VEGF/VEGFR2 pathway by blocking VEGF-A binding to NRP1.
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Key Experimental Data
Experiment Cell Type Conditions Result

VEGF-R2/KDR

Phosphorylation

Assay

HUVECs
3-30 µM EG01377, 30

min pre-incubation

50% inhibition of

VEGF-A stimulated

phosphorylation at 30

µM[1]

HUVEC Migration

Assay (Transwell)
HUVECs 30 µM EG01377

Significant reduction

in VEGF-A induced

cell migration[4]

Wound Closure Assay HUVECs
30 µM EG01377, 5

days

Delayed VEGF-

induced wound

closure[4]

Endothelial Tube

Formation
HUVECs 30 µM EG01377

Reduction in network

area, length, and

branching points[4]

Aortic Ring Assay Mouse
30 µM EG01377, 7

days

Reduction in VEGF-

induced

angiogenesis[4]

Melanoma Spheroid

Outgrowth
A375P

30 µM EG01377, 7

days, with VEGF-A

Reduction in spheroid

outgrowth[4]

TGFβ Production in

Tregs
Mouse

500 nM EG01377, 2

hours

Blocks TGFβ

production in the

presence of tumor-

derived factors[4]

Experimental Protocols
VEGF-R2/KDR Tyrosine Phosphorylation Assay
This assay measures the ability of EG01377 to inhibit the VEGF-A-induced

autophosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:
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Cell Culture: Culture HUVECs to confluence in a 6-well plate.

Serum Starvation: Serum-starve the cells with medium containing 0.5% serum for 16 hours.

Inhibitor Pre-incubation: Pre-incubate the cells for 30 minutes with medium containing

EG01377 (e.g., 3, 10, and 30 µM) or 0.1% DMSO as a vehicle control.

VEGF-A Stimulation: Stimulate the cells with 1 ng/mL VEGF-A for 10 minutes. A non-

stimulated control should also be included.

Cell Lysis: Prepare cell lysates using a suitable lysis buffer containing protease and

phosphatase inhibitors.

Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and

probe with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total

VEGFR2. Use an appropriate loading control like GAPDH or β-actin.

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a

chemiluminescence detection system.

Analysis: Quantify band intensities to determine the ratio of p-VEGFR2 to total VEGFR2.

HUVEC Transwell Migration Assay
This assay assesses the effect of EG01377 on the chemotactic migration of HUVECs towards

a VEGF-A gradient.

Methodology:

Chamber Setup: Use a 24-well plate with cell culture inserts (e.g., 8 µm pore size).

Chemoattractant: Add serum-free medium containing 25 ng/mL VEGF-A to the lower

chamber. Include controls with medium alone, EG01377 alone, and a combination of VEGF-

A and EG01377.

Cell Seeding: Plate 2 x 10^5 HUVECs in serum-free medium into the upper chamber of the

inserts.
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Incubation: Incubate for 4-6 hours at 37°C in a humidified incubator.

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a

cotton swab.

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with

methanol and stain with a solution such as crystal violet.

Analysis: Count the number of migrated cells in several fields of view under a microscope.

Ex Vivo Mouse Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving sprouting of new

vessels from an existing blood vessel.

Methodology:

Aorta Excision: Excise the thoracic aorta from a mouse and transfer it to a sterile, cold PBS

solution.

Ring Preparation: Clean the aorta of surrounding fatty tissue and slice it into 1 mm thick

rings.

Embedding: Embed each aortic ring in a collagen matrix or Matrigel in a 48-well plate and

allow it to polymerize.

Treatment: Add endothelial cell growth medium supplemented with VEGF-A and the desired

concentration of EG01377 (e.g., 30 µM) or vehicle control.

Incubation: Culture the rings for 7-10 days, replacing the medium every 2-3 days.

Analysis: Quantify the extent of microvessel sprouting from the aortic rings using light

microscopy. The number and length of sprouts can be measured.

In Vivo Tumor Xenograft Study (Representative
Protocol)
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While specific in vivo efficacy studies for EG01377 are not extensively published, a standard

xenograft model can be employed to evaluate its antitumor activity.

Methodology:

Cell Preparation: Culture a suitable cancer cell line (e.g., A375P melanoma) and harvest

cells during the logarithmic growth phase.

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.

Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a suitable

medium (e.g., PBS or Matrigel) into the flank of each mouse.

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

Measure tumor dimensions regularly with calipers and calculate tumor volume.

Treatment: Randomize mice into treatment groups (e.g., vehicle control, EG01377).

Administer EG01377 via an appropriate route (e.g., intravenous or intraperitoneal) at a

predetermined dose and schedule.

Efficacy Evaluation: Monitor tumor growth and body weight throughout the study.

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their

weight. Tumors can be further analyzed by histology or immunohistochemistry.

Experimental Workflow for In Vivo Xenograft Study
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Caption: A representative workflow for evaluating the in vivo efficacy of EG01377.

Conclusion
EG01377 dihydrochloride is a promising Neuropilin-1 inhibitor with a well-defined mechanism

of action and demonstrated in vitro and ex vivo antiangiogenic and antitumor effects.[1] Its

favorable pharmacokinetic profile suggests its potential for in vivo applications.[4] This guide
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provides the foundational technical information and experimental protocols for researchers and

drug development professionals to further investigate the therapeutic potential of EG01377.

Future in vivo efficacy studies are warranted to fully establish its profile as a potential cancer

therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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